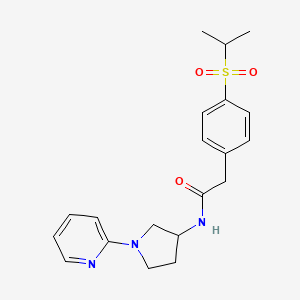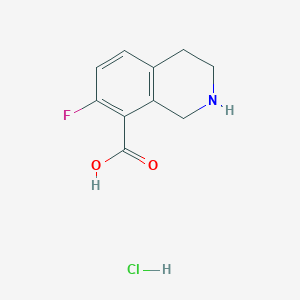
2-(4-(isopropylsulfonyl)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(isopropylsulfonyl)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various research studies.
科学的研究の応用
Corrosion Inhibition
One application of similar acetamide derivatives is in the field of corrosion science. Research has shown that derivatives synthesized via amidation reaction of acyl chlorides have potential as corrosion inhibitors. These compounds have been tested with steel coupons in acidic mediums, showing promising inhibition efficiencies (Yıldırım & Cetin, 2008).
Antimicrobial Activity
Another significant area of application for acetamide derivatives is their antimicrobial properties. Studies have synthesized and evaluated novel heterocyclic compounds incorporating sulphamido moiety and assessed their antibacterial and antifungal activities. These research efforts highlight the potential of acetamide derivatives in combating microbial infections (Nunna et al., 2014).
Antitumor Activity
Acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety have been synthesized and evaluated for their antitumor activity. Some compounds showed efficacy exceeding that of reference drugs like doxorubicin, highlighting the therapeutic potential of such molecules in cancer treatment (Alqasoumi et al., 2009).
Antibacterial and Antifungal Properties
Research into N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide and related compounds has shown promising in vitro antibacterial and antifungal activity. These studies contribute to the ongoing search for new antimicrobial agents to address drug-resistant infections (Mahyavanshi et al., 2017).
特性
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15(2)27(25,26)18-8-6-16(7-9-18)13-20(24)22-17-10-12-23(14-17)19-5-3-4-11-21-19/h3-9,11,15,17H,10,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHHMYWIFFTGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylsulfonyl)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2876518.png)
![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2876519.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2876521.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2876522.png)
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2876525.png)
![2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-2H-1,6-naphthyridin-1-yl]propan-1-one](/img/structure/B2876527.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2876530.png)

![5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2876532.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2876534.png)
![2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2876535.png)
